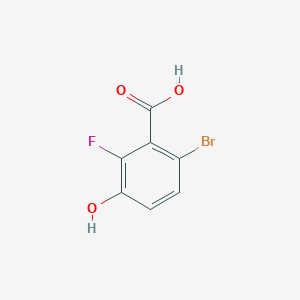

6-Bromo-2-fluoro-3-hydroxybenzoic acid

Description

Structural Classification and General Significance within Halogenated Hydroxybenzoic Acid Analogues

6-Bromo-2-fluoro-3-hydroxybenzoic acid belongs to the family of halogenated hydroxybenzoic acids. cymitquimica.com Structurally, it is a derivative of benzoic acid, featuring three substituents on the aromatic ring: a bromine atom at position 6, a fluorine atom at position 2, and a hydroxyl group at position 3. This specific substitution pattern is crucial to its chemical reactivity and utility.

Hydroxybenzoic acids, as a class, are related to well-known compounds like salicylic (B10762653) acid and have been recognized for their ability to influence metabolic pathways and cellular signaling. nih.gov The introduction of halogen atoms (like bromine and fluorine) to the hydroxybenzoic acid scaffold creates analogues with modified electronic properties and steric profiles. This alteration can be pivotal in fine-tuning the molecule's interaction with biological targets or its behavior in chemical reactions. Halogenation is a common strategy in medicinal chemistry to enhance the properties of a molecule, and compounds like this one serve as key examples of these tailored structures.

Interdisciplinary Relevance as a Key Research Intermediate and Building Block

In the field of chemical synthesis, this compound is primarily valued as a research intermediate and a chemical building block. sigmaaldrich.comfluorochem.co.uk Building blocks are relatively small, structurally distinct molecules that serve as precursors for assembling more sophisticated molecular architectures. fluorochem.co.uk This compound provides a ready-made, functionalized aromatic ring that can be incorporated into larger target molecules, particularly in the areas of drug discovery and materials science. fluorochem.co.uk

Its interdisciplinary relevance stems from its use in synthesizing novel compounds for investigation. For instance, fluorinated pharmaceutical intermediates are often used as starting materials for creating new antibacterial medicines. google.com The presence of bromo, fluoro, and hydroxyl groups offers multiple reactive sites, allowing for a variety of subsequent chemical transformations, such as esterification or coupling reactions. google.com Researchers in medicinal chemistry and chemical biology utilize such intermediates to construct complex molecules with potential therapeutic applications, making this compound a key component in the development pipeline for new chemical entities. fluorochem.co.uk

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-fluoro-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTRQPMMGRNXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromo 2 Fluoro 3 Hydroxybenzoic Acid

Established Retrosynthetic Pathways and Precursor Utilization

The construction of the 6-bromo-2-fluoro-3-hydroxybenzoic acid scaffold can be approached from several retrosynthetic angles, primarily involving the modification of pre-existing benzoic acid structures or building up the molecule from halogenated phenol (B47542) intermediates.

Approaches from Substituted Benzoic Acid Derivatives

A common strategy involves the functionalization of a benzoic acid derivative that already contains some of the desired substituents. For instance, a synthetic route could commence with a fluorinated or hydroxylated benzoic acid, followed by the sequential and regioselective introduction of the remaining bromine and other functional groups. The carboxyl group itself can act as a directing group in electrophilic aromatic substitution reactions, although its influence can be complex and dependent on reaction conditions. semanticscholar.org

One notable approach is the nitration of 2-fluoro-6-hydroxybenzoic acid, followed by subsequent transformations to introduce the bromine atom. sci-hub.se This highlights the use of a pre-functionalized benzoic acid as a starting point. The synthesis of related compounds, such as 2-bromo-6-fluorobenzoic acid, often begins with o-fluorobenzonitrile, which undergoes nitration, reduction, bromination, deamination, and finally hydrolysis to yield the target benzoic acid. google.com This multi-step process underscores the utility of starting with a substituted benzene (B151609) ring and systematically adding functionalities.

| Starting Material | Key Transformations | Target/Related Compound |

| 2-Fluoro-6-hydroxybenzoic acid | Nitration, further functionalization | This compound derivatives |

| o-Fluorobenzonitrile | Nitration, reduction, bromination, deamination, hydrolysis | 2-Bromo-6-fluorobenzoic acid |

| 3,4,5-trifluoronitrobenzene | Methoxylation, reduction, bromination, deamination, cyanation, hydrolysis | 2,4-difluoro-3-hydroxybenzoic acid |

Routes Involving Halogenated Phenol Intermediates

An alternative retrosynthetic disconnection leads to halogenated phenols as key intermediates. This approach builds the benzoic acid functionality onto a pre-existing halogenated and hydroxylated aromatic ring. For example, a synthetic pathway for an isomeric compound, 4-fluoro-3-hydroxybenzoic acid, involves the sulfonation of 4-fluorophenol. biosynth.com This demonstrates how a phenol can be functionalized to introduce the carboxylic acid group.

A similar strategy could be envisioned for this compound, starting from a suitably substituted bromofluorophenol. The challenge in such routes often lies in the selective introduction of the carboxyl group at the desired position on an already substituted ring.

Regioselective Halogenation Strategies

Achieving the precise placement of halogen atoms on the aromatic ring is a critical aspect of synthesizing this compound. Both classical electrophilic aromatic substitution and modern directed metalation techniques are employed to control the regioselectivity of these halogenation reactions.

Electrophilic Aromatic Substitution for Bromination and Fluorination

Electrophilic aromatic substitution is a fundamental method for introducing halogens onto a benzene ring. libretexts.orgyoutube.com In the context of synthesizing polysubstituted benzoic acids, the existing substituents on the ring direct the position of the incoming electrophile. For bromination, reagents like molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) are commonly used. libretexts.orgorganic-chemistry.org The choice of reagent and reaction conditions can be tuned to achieve the desired regioselectivity. For instance, the use of N-halosuccinimides in hexafluoroisopropanol (HFIP) has been shown to be a mild and highly regioselective method for the halogenation of a variety of aromatic compounds. organic-chemistry.org

The directing effects of the substituents (carboxyl, hydroxyl, and fluorine) are crucial. Both the hydroxyl and fluoro groups are ortho-, para-directing activators, while the carboxyl group is a meta-directing deactivator. The interplay of these directing effects determines the final position of bromination.

Directed ortho-Metalation Techniques for Site-Specific Functionalization

Directed ortho-metalation (DoM) offers a powerful strategy for achieving regioselectivity that may not be possible through classical electrophilic substitution. nih.govacs.orgorganic-chemistry.org This technique involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent at a specific position. acs.org

The carboxylate group itself can act as a directing group in metalation reactions, providing a more direct route to ortho-functionalized benzoic acids. nih.govorganic-chemistry.orgacs.org For example, treatment of an unprotected benzoic acid with s-BuLi/TMEDA can lead to deprotonation exclusively at the position ortho to the carboxylate. nih.govacs.orgorganic-chemistry.org This methodology is valuable for preparing contiguously substituted benzoic acids that are otherwise difficult to access. nih.gov In the synthesis of a complex molecule like this compound, a DoM approach could be used to selectively introduce either the bromine or the fluorine atom at a specific position by leveraging the directing ability of the carboxyl or hydroxyl groups.

Transition-Metal-Catalyzed Coupling Reactions in Synthesis

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.comrsc.org While direct information on the use of these reactions for the final assembly of this compound is limited, their application in the synthesis of related substituted aromatics is well-documented.

Palladium-catalyzed reactions, such as the Suzuki and Ullmann couplings, are widely used. thermofisher.com For instance, a one-pot halogenation followed by a Suzuki cross-coupling reaction has been demonstrated to be an efficient method for producing biaryl compounds. organic-chemistry.org In the context of our target molecule, a precursor such as a dihalogenated benzoic acid derivative could undergo a selective palladium-catalyzed coupling reaction to introduce one of the substituents.

Furthermore, palladium-catalyzed C-H activation/halogenation is an emerging and efficient method for the regioselective halogenation of various aromatic and heterocyclic compounds. nih.govresearchgate.netrsc.org This approach often utilizes a directing group to guide the metal catalyst to a specific C-H bond for functionalization. Such a strategy could potentially be employed in the synthesis of this compound to introduce one of the halogen atoms with high regiocontrol.

| Reaction Type | Catalyst/Reagents | Application in Synthesis |

| Suzuki Coupling | Palladium catalyst, organoboron compound | Formation of C-C bonds, synthesis of biaryls |

| Ullmann Reaction | Copper | Synthesis of symmetrical and unsymmetrical biaryls |

| C-H Activation/Halogenation | Palladium catalyst, N-halosuccinimide | Regioselective introduction of halogens |

Halogen Exchange Methodologies

Halogen exchange reactions represent a fundamental strategy in the synthesis of halogenated aromatic compounds. science.gov These enzymatic and chemical methods allow for the specific introduction or replacement of halogen atoms on an organic scaffold. science.gov In the context of synthesizing this compound, halogen exchange could be envisioned as a key step, although direct bromination is often more common for introducing bromine.

Nature has evolved a diverse array of enzymes that can install and remove halogens, utilizing various mechanistic pathways including oxidation, reduction, and substitution. science.gov Chemically, reactions like the Sandmeyer reaction, which converts a diazonium salt (derived from an amino group) into a halide, are powerful tools. A synthetic route could involve an aminofluoro-hydroxybenzoic acid precursor, where the amino group is strategically positioned to be replaced by bromine via diazotization followed by treatment with a bromide salt. Another potential, though less direct, application could involve a halogen-metal exchange reaction. For instance, an iodo- or bromo-substituted precursor could react with an organolithium or Grignard reagent, followed by quenching with an electrophilic bromine source, though controlling regioselectivity in a molecule with multiple reactive sites would be a significant challenge.

Cross-Coupling Strategies for Aromatic Framework Construction

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-C bonds and assembling complex aromatic systems. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a particularly relevant strategy for synthesizing derivatives of this compound.

A plausible synthetic approach could involve the coupling of a boronic acid derivative, such as 4-bromo-2-fluorophenylboronic acid, with a suitably protected and functionalized coupling partner to build the core structure. Alternatively, a retrosynthetic analysis might suggest coupling a di-halogenated fluorophenol derivative with a boronic acid that contains the carboxylic acid moiety (or a precursor group). The precise functional groups on each coupling partner would need to be carefully chosen to ensure the desired connectivity and to avoid unwanted side reactions. Protecting groups for the hydroxyl and carboxylic acid functionalities are often necessary to prevent them from interfering with the catalytic cycle.

Novel Synthetic Routes and Process Optimization Studies

Recent advancements have focused on developing novel, efficient, and scalable synthetic routes. These routes often begin with readily available and cost-effective starting materials and proceed through a series of optimized reaction steps to achieve the target molecule with high purity and yield. google.com Patents for structurally similar compounds, such as 2-bromo-6-fluorobenzoic acid and 2,4-difluoro-3-hydroxybenzoic acid, reveal detailed process optimization studies. google.comgoogle.com These studies often focus on controlling reaction parameters like temperature, reagent stoichiometry, and solvent choice to maximize conversion and minimize by-product formation. google.comgoogle.com

Multi-step Reaction Sequences and Yield Enhancements

The synthesis of complex benzoic acids frequently involves multi-step sequences starting from simpler aromatic precursors. A well-documented route for the closely related 2-bromo-6-fluorobenzoic acid starts with o-fluorobenzonitrile. google.com This process involves a sequence of nitration, nitro group reduction, bromination, diazo-deamination, and finally, hydrolysis of the nitrile group to a carboxylic acid. google.com This entire process has been optimized to achieve a total yield of 16.9% with a final product purity of 98.8%. google.com

Another documented approach involves starting with 1-bromo-3-fluorobenzene, which undergoes reaction with lithium diisopropylamide at very low temperatures (-78 °C) followed by the addition of dry ice to install the carboxylic acid group. google.com The introduction of the hydroxyl group at the 3-position would require an additional step, such as electrophilic hydroxylation or a rearrangement reaction, further complicating the sequence. Each step in these sequences is critical, and yield enhancement is achieved through precise temperature control and careful selection of reagents. For example, controlling the temperature between -2°C and 2°C during the nitration step is crucial for success. google.com

Table 1: Multi-step Synthesis of 2-bromo-6-fluorobenzoic Acid This table outlines a documented synthetic pathway for a structurally similar compound, highlighting the reaction sequence and conditions.

| Step | Reaction Type | Starting Material | Key Reagents | Temperature | Outcome |

|---|---|---|---|---|---|

| 1 | Nitration | o-Fluorobenzonitrile | Concentrated H₂SO₄, KNO₃ | -2 to 2 °C | 2-Fluoro-5-nitrobenzonitrile (B100134) |

| 2 | Reduction | 2-Fluoro-5-nitrobenzonitrile | Iron powder, NH₄Cl | 90 to 95 °C | 2-Fluoro-5-aminobenzonitrile |

| 3 | Bromination | 2-Fluoro-5-aminobenzonitrile | N-Bromosuccinimide (NBS) | 0 to 5 °C | 2-Bromo-3-amino-6-fluorobenzonitrile (B2376208) |

| 4 | Diazotization/Deamination | 2-Bromo-3-amino-6-fluorobenzonitrile | H₂SO₄, NaNO₂, NaH₂PO₂ | 5 to 10 °C, then 50 to 60 °C | 2-Bromo-6-fluorobenzonitrile (B1362393) |

Data sourced from patents CN102795993A and CN102795993B. google.comgoogle.com

Catalytic Approaches and Mechanistic Considerations in Yield Improvement

Catalysis plays a vital role in modern organic synthesis, offering pathways with higher efficiency and selectivity. In the synthesis of related fluoro-hydroxybenzoic acids, copper-based reagents are notably employed. For instance, in the synthesis of 2,4-difluoro-3-hydroxybenzoic acid from a bromo-difluoroanisole precursor, a key step is cyanation using cuprous cyanide in a polar aprotic solvent. google.com This reaction transforms the bromo-substituent into a nitrile, which is then hydrolyzed to the final carboxylic acid. google.com

Mechanistically, the success of these multi-step syntheses hinges on careful control of reaction intermediates. The diazotization reaction, for example, is notoriously sensitive. google.com The temperature must be kept low (typically below 10 °C) during the formation of the diazonium salt to prevent its premature decomposition. google.com Subsequently, a controlled temperature increase is required for the deamination or hydrolysis step. google.com The choice of reagents is also critical; for instance, using sodium hypophosphite in the deamination step provides a source of hydrogen to replace the diazonium group, leading to higher yields of the desired debrominated product. google.com The use of phase-transfer catalysts could also be explored to improve reaction rates and yields in biphasic systems, although this is not explicitly detailed in the primary literature for this specific compound.

Table 2: Key Reagents and Catalysts in Advanced Synthesis

| Reaction Type | Reagent/Catalyst | Function | Source Example |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Electrophilic bromine source | Synthesis of 2-bromo-3-amino-6-fluorobenzonitrile google.com |

| Cyanation | Cuprous Cyanide (CuCN) | Introduces nitrile group | Synthesis of 2,4-difluoro-3-anisole nitrile google.com |

| Deamination | Sodium Hypophosphite (NaH₂PO₂) | Reductive removal of diazonium group | Synthesis of 2-bromo-6-fluorobenzonitrile google.com |

| Nitration | Potassium Nitrate (B79036) (KNO₃) | Nitrating agent in sulfuric acid | Synthesis of 2-fluoro-5-nitrobenzonitrile google.comgoogle.com |

Mechanistic Investigations of 6 Bromo 2 Fluoro 3 Hydroxybenzoic Acid Reactivity

Reaction Mechanisms of Carboxyl and Hydroxyl Functionalities

Esterification Pathways and Kinetics

Esterification of 6-bromo-2-fluoro-3-hydroxybenzoic acid can proceed through several pathways, primarily involving the carboxylic acid function. The most common method is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. iajpr.compressbooks.publibretexts.org The mechanism is reversible and involves several equilibrium steps. masterorganicchemistry.com

The key steps of the Fischer esterification mechanism are:

Protonation : The carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack : The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination : The elimination of water from the tetrahedral intermediate regenerates the carbonyl group, forming a protonated ester. masterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

To favor the formation of the ester, reaction conditions can be manipulated, such as using an excess of the alcohol or removing water as it is formed. iajpr.compressbooks.pub

The phenolic hydroxyl group can also undergo esterification, though it generally requires different conditions, such as reaction with an acid chloride or anhydride.

Amidation and Etherification Mechanisms

Amidation: The carboxyl group of this compound can be converted to an amide. This typically involves an initial activation of the carboxylic acid to a more reactive species, such as an acyl chloride or by using a coupling agent, followed by reaction with an amine. This process is fundamental in the synthesis of various derivatives.

Etherification: The phenolic hydroxyl group is a site for etherification, commonly via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base (like K₂CO₃) to form a phenoxide ion. rasayanjournal.co.in This nucleophilic phenoxide then attacks an alkyl halide in an SN2 reaction to form an ether. A study on 3-hydroxybenzoic acid demonstrated a pathway where the acid is first esterified, then the hydroxyl group is etherified with alkyl halides in the presence of potassium carbonate and acetone, followed by hydrolysis of the ester to yield the 3-alkoxy benzoic acid. rasayanjournal.co.in

Reactivity Governing the Halogen Substituents

The bromine and fluorine atoms on the aromatic ring are key to the molecule's utility as a building block in more complex syntheses, primarily through substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly involving the fluorine atom. wikipedia.org SNAr reactions occur when an aromatic ring is substituted with strong electron-withdrawing groups, making the ring electrophilic and susceptible to attack by a nucleophile. libretexts.orgmasterorganicchemistry.com The carboxylic acid and the fluorine atom itself act as electron-withdrawing groups, activating the ring for such substitutions.

The general mechanism for an SNAr reaction is a two-step addition-elimination process:

Addition : A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglumenlearning.com The stability of this intermediate is enhanced if the negative charge can be delocalized by electron-withdrawing groups at the ortho or para positions. libretexts.orglumenlearning.com

Elimination : The leaving group is expelled, and the aromaticity of the ring is restored. lumenlearning.com

In SNAr reactions of haloarenes, the reactivity order is typically F > Cl > Br > I. libretexts.org This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of fluorine, making the carbon atom more electrophilic. libretexts.org Therefore, the fluorine atom at the C2 position is the more likely site for nucleophilic aromatic substitution compared to the bromine at C6.

Palladium-Catalyzed Cross-Coupling Reaction Mechanisms (e.g., Suzuki, Sonogashira, Stille)

The bromine atom at the C6 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. nih.govnih.gov In these reactions, the C-Br bond is more reactive than the C-F bond towards oxidative addition to a palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. wikipedia.org The catalytic cycle generally involves three main steps: libretexts.org

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. wikipedia.orglibretexts.org

Transmetalation : In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. libretexts.orgorganic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

| Component | Examples | Function |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PCy₃ | Facilitates the C-C bond formation. organic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the organoboron reagent for transmetalation. organic-chemistry.org |

| Coupling Partner | Arylboronic acids, Vinylboronic acids | Provides the new organic fragment to be attached. wikipedia.org |

| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes reactants and facilitates the reaction. |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base like an amine. organic-chemistry.org The reaction of bromo-fluoro pyridine (B92270) derivatives with terminal alkynes has been demonstrated, suggesting a similar reactivity for this compound. soton.ac.uk

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (stannane). wikipedia.orgorganic-chemistry.org This method is highly versatile and tolerates a wide variety of functional groups. organic-chemistry.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Modern catalysts, such as those using bulky, electron-rich phosphine (B1218219) ligands, enable the coupling of aryl bromides under mild conditions, sometimes even at room temperature. acs.org

| Reaction | Nucleophile | Key Features |

|---|---|---|

| Suzuki-Miyaura | Organoboron compound (R-B(OH)₂) | Uses non-toxic and stable boron reagents; requires a base. wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Typically requires a Cu(I) co-catalyst and an amine base. organic-chemistry.org |

| Stille | Organostannane (R-Sn(Alkyl)₃) | Highly versatile but uses toxic tin reagents. wikipedia.orgorganic-chemistry.org |

Intramolecular Interactions and Conformational Analysis

The conformation of this compound is significantly influenced by intramolecular interactions, particularly hydrogen bonding. nih.gov The relative positions of the hydroxyl, carboxyl, and fluoro groups allow for the formation of internal hydrogen bonds that stabilize specific planar conformations.

Studies on related molecules like 2-fluorobenzoic acid and various hydroxybenzoic acids provide insight into these interactions. nih.govchemistryguru.com.sg For 2-fluorobenzoic acid, computational studies have shown that conformers can be stabilized by an intramolecular O-H···F hydrogen bond. nih.gov In this compound, there are several possibilities for such stabilizing interactions:

An intramolecular hydrogen bond between the hydrogen of the 3-hydroxyl group and the oxygen of the carbonyl group.

An intramolecular hydrogen bond between the hydrogen of the carboxylic acid group and the 3-hydroxyl oxygen.

A potential, weaker O-H···F hydrogen bond between the 3-hydroxyl group and the 2-fluoro substituent.

These intramolecular hydrogen bonds can lock the molecule into a more rigid, planar conformation. This planarity affects the molecule's crystal packing and can influence its reactivity by altering the accessibility and orientation of the functional groups. nih.govlibretexts.org For example, the formation of a strong intramolecular hydrogen bond in 2-hydroxybenzoic acid leads to a lower melting point compared to its isomers where only intermolecular hydrogen bonding is possible, demonstrating the significant physical effect of these interactions. chemistryguru.com.sglibretexts.org The presence of these bonds in this compound would similarly impact its physical properties and chemical behavior.

Hydrogen Bonding Influences on Reactivity and Structural Conformation

The presence and nature of hydrogen bonding in substituted benzoic acids, such as this compound, significantly influence their reactivity and structural conformation. Intramolecular hydrogen bonds, which occur within a single molecule, and intermolecular hydrogen bonds, which occur between different molecules, play crucial roles.

In molecules like 2-hydroxybenzoic acid, an intramolecular hydrogen bond can form between the hydroxyl group and the carboxylic acid group. chemistryguru.com.sgyoutube.comyoutube.com This internal bonding can affect the molecule's acidity and boiling point. For instance, 2-hydroxybenzoic acid has a lower melting point than 4-hydroxybenzoic acid because the intramolecular hydrogen bond in the former reduces its ability to form strong intermolecular hydrogen bonds, which are more extensive in the latter. chemistryguru.com.sgyoutube.com Theoretical studies on 4-substituted benzoic acid dimers have shown that electron-releasing groups can lead to the formation of more stable hydrogen bonds. researchgate.net

The structural conformation of substituted benzoic acids is also dictated by hydrogen bonding. In 2-fluoro-4-hydroxy benzoic acid, three conformers have been observed in argon matrices, with their stability influenced by intramolecular hydrogen bonds. researchgate.net For ortho-substituted benzoic acids, intramolecular hydrogen bonds are a key factor in determining their acidity, often more so than steric inhibition of resonance. rsc.org These hydrogen bonds can be of varying strengths and are a primary reason for the increased acidity of these acids in both the gas phase and in solution. rsc.org

The table below illustrates the melting points of hydroxybenzoic acid isomers, highlighting the effect of hydrogen bonding on physical properties.

Table 1: Melting Points of Hydroxybenzoic Acid Isomers

| Compound | Melting Point (°C) | Type of Hydrogen Bonding |

| 2-Hydroxybenzoic acid | 158.6 | Predominantly Intramolecular |

| 4-Hydroxybenzoic acid | 214.5 | Predominantly Intermolecular |

This interactive table demonstrates how the position of the hydroxyl group and the resulting hydrogen bonding affect the melting point.

Electronic and Steric Effects of Substituents on Reaction Pathways

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic and steric effects of its substituents: the bromo, fluoro, and hydroxyl groups. These effects influence the pathways of chemical reactions.

Electronic Effects: Substituents on a benzoic acid ring can be either electron-donating or electron-withdrawing, which affects the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution. libretexts.orglibretexts.org

Electron-withdrawing groups , such as halogens (bromo and fluoro) and nitro groups, increase the acidity of benzoic acid by stabilizing the carboxylate anion. libretexts.orglibretexts.org They do this by pulling electron density away from the ring. libretexts.org

Electron-donating groups , like hydroxyl and methoxy (B1213986) groups, decrease acidity by destabilizing the carboxylate anion. libretexts.org

In electrophilic aromatic substitution reactions, such as nitration and sulfonation, the carboxyl group (-COOH) is a deactivating group and directs incoming electrophiles to the meta position. turito.commasterorganicchemistry.comlibretexts.org However, the combined electronic effects of the bromo, fluoro, and hydroxyl groups on this compound will determine the precise location and rate of substitution.

Steric Effects: The "ortho effect" is a phenomenon where ortho-substituents, regardless of their electronic nature, generally increase the acid strength of a benzoic acid. libretexts.org This is thought to be a combination of steric and electronic factors. libretexts.org In the case of bulky substituents at the ortho position, steric inhibition of resonance can occur, where the substituent forces the carboxyl group out of the plane of the benzene ring, affecting resonance stabilization. youtube.com However, for some ortho-substituted benzoic acids, this steric effect is of little importance compared to the influence of intramolecular hydrogen bonds. rsc.org

The table below summarizes the effects of different types of substituents on the acidity of benzoic acid.

Table 2: Influence of Substituents on Benzoic Acid Acidity

| Substituent Type | Effect on Acidity | Example Group |

| Electron-withdrawing | Increases | -NO₂, -Br, -Cl, -F |

| Electron-donating | Decreases | -OH, -OCH₃, -CH₃ |

This interactive table categorizes substituents based on their electronic effect and resulting impact on the acidity of the benzoic acid.

Radical-Mediated Reaction Pathways

Oxidation by Hydroxyl Radicals and Associated Kinetics

The reaction of aromatic compounds like benzoic acid with hydroxyl radicals (•OH) is a key degradation pathway, particularly in atmospheric and aqueous environments. These reactions can proceed through two primary mechanisms: hydrogen abstraction and radical addition. nih.gov

In the gas phase, •OH radicals can abstract a hydrogen atom from the benzene ring, leading to the formation of an intermediate and a water molecule. nih.gov This is then followed by the addition of another •OH radical to form a hydroxybenzoic acid. nih.gov Alternatively, the •OH radical can directly add to a carbon atom in the benzene ring, forming an intermediate that can be further oxidized. nih.gov For benzoic acid, the addition of an •OH radical to the ortho-position leads to the formation of salicylic (B10762653) acid. researchgate.net

The kinetics of these reactions are crucial for understanding their environmental impact. The total reaction rate constant for the reaction of •OH radicals with benzoic acid in atmospheric water droplets at 298.15 K has been calculated to be 2.35 × 10⁻¹¹ cm³ per molecule per second. nih.gov Studies on halogenated carboxylate anions have shown a correlation between reaction rate constants and the free energies of activation, highlighting the influence of electronegative halogen groups on the transition state. nih.gov

Reactions with Other Atmospheric Radicals (e.g., NO₃, SO₄⁻)

Besides hydroxyl radicals, other atmospheric radicals such as the nitrate (B79036) radical (NO₃) and the sulfate (B86663) radical anion (SO₄⁻) can also react with aromatic compounds. The reaction mechanisms and kinetics with these radicals can differ significantly from those with •OH.

For benzoic acid, the reaction with SO₄⁻ radicals can also proceed via abstraction of a hydrogen atom from the benzene ring. nih.gov The reaction potential barriers for these abstraction reactions vary depending on the position of attack (ortho, meta, or para), with the para- and meta-position reactions having lower barriers than the ortho-position reactions. nih.gov

The table below presents the calculated reaction potential barriers for the abstraction reaction of benzoic acid with SO₄⁻ radicals at different positions on the benzene ring.

Table 3: Reaction Potential Barriers for the Abstraction Reaction of Benzoic Acid with SO₄⁻ Radicals

| Position of Attack | Reaction Potential Barrier (kcal mol⁻¹) |

| C₂ (ortho) | 16.44 |

| C₃ (meta) | 14.89 - 16.84 |

| C₄ (para) | 14.89 - 16.84 |

This interactive table shows the energy required for the sulfate radical to abstract a hydrogen atom from different positions on the benzoic acid ring.

Electrophilic and Nucleophilic Aspects in Radical Reactions

Radical reactions can exhibit both electrophilic and nucleophilic characteristics. libretexts.org A radical, being electron deficient, generally acts as an electrophile, seeking an electron pair to form a bond. libretexts.org However, the presence of a non-bonding electron pair can also give radicals nucleophilic character. libretexts.org

In the context of substitution reactions, the terms electrophile and nucleophile are fundamental. tutoring-blog.co.ukmasterorganicchemistry.comlibretexts.org An electrophile is an electron-deficient species that accepts an electron pair, while a nucleophile is an electron-rich species that donates an electron pair. libretexts.orglibretexts.org

Radical addition reactions are a significant class of reactions where the radical's character plays a crucial role. nih.gov The initial addition of a radical to an unsaturated bond is a key step in many complex transformations, including trifunctionalization reactions of alkenes and alkynes. nih.gov The subsequent steps can involve group transfers, cyclizations, or radical couplings to form the final products. nih.gov The electrophilic or nucleophilic nature of the radical intermediate will influence the course of these subsequent reactions. nih.gov

Computational and Theoretical Studies on 6 Bromo 2 Fluoro 3 Hydroxybenzoic Acid

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are indispensable tools for elucidating the three-dimensional structure and conformational preferences of molecules. These methods provide insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. nih.govresearchgate.net The B3LYP functional, combined with a comprehensive basis set such as 6-311++G(d,p), is frequently employed for optimizing the geometry of substituted benzoic acids. nih.govresearchgate.netiku.edu.tr

For 6-Bromo-2-fluoro-3-hydroxybenzoic acid, DFT calculations would predict the most stable conformation by considering the orientation of the carboxylic acid and hydroxyl groups. The planarity of the benzene (B151609) ring would likely be distorted to accommodate the bulky bromine atom and to facilitate intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. A detailed analysis of a structurally similar compound, 5-bromosalicylaldehyde (B98134), using the B3LYP/6-311++G(d,p) level of theory, provides a basis for estimating the geometric parameters of this compound. nih.gov The optimized structural parameters for the analogous 5-bromosalicylaldehyde are presented below as a representative model.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length (Å) | 1.895 |

| C-F Bond Length (Å) | 1.350 |

| C-O (hydroxyl) Bond Length (Å) | 1.360 |

| C=O (carboxyl) Bond Length (Å) | 1.210 |

| C-O-H (hydroxyl) Bond Angle (°) | 109.5 |

| O=C-O (carboxyl) Bond Angle (°) | 123.0 |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and are often used to refine the energetic and electronic properties of molecules. nih.gov These methods are particularly useful for accurately calculating electron correlation effects, which are important for molecules with multiple heteroatoms like this compound.

An MP2 study would provide a more precise determination of the conformational energies, including the rotational barriers of the hydroxyl and carboxylic acid groups. This information is crucial for understanding the molecule's dynamic behavior and its potential for intramolecular interactions. Studies on similar halogenated molecules have shown that ab initio methods can provide valuable insights into their electronic structure. researchgate.net

Spectroscopic Parameter Prediction and Interpretation

Computational methods are also pivotal in predicting and interpreting various spectroscopic data, which are essential for the experimental characterization of a compound.

Theoretical calculations of vibrational frequencies are instrumental in assigning the peaks observed in experimental infrared (IR) spectra. DFT methods, particularly B3LYP with the 6-311++G(d,p) basis set, have demonstrated excellent performance in simulating the IR spectra of substituted benzoic acids. researchgate.nettandfonline.com

For this compound, the simulated IR spectrum would exhibit characteristic vibrational modes. The O-H stretching vibration of the hydroxyl and carboxylic acid groups would be a prominent feature, likely broadened due to hydrogen bonding. The C=O stretching of the carboxylic acid would appear as a strong absorption band. The C-Br and C-F stretching vibrations would be found in the lower frequency region of the spectrum. The table below presents a selection of predicted vibrational frequencies based on calculations of analogous compounds. researchgate.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3400-3200 | Hydroxyl and Carboxylic Acid Stretch (H-bonded) |

| ν(C=O) | 1720-1680 | Carboxylic Acid Carbonyl Stretch |

| δ(O-H) | 1440-1395 | Hydroxyl Bend |

| ν(C-O) | 1320-1210 | Carboxylic Acid C-O Stretch |

| ν(C-F) | 1150-1000 | Aryl-Fluorine Stretch |

| ν(C-Br) | 680-515 | Aryl-Bromine Stretch |

NMR spectroscopy is a powerful technique for structure elucidation. The prediction of NMR chemical shifts through computational methods can aid in the interpretation of experimental spectra. DFT calculations have been shown to provide reliable predictions of ¹H and ¹³C NMR chemical shifts for substituted benzenes. ucl.ac.uk

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the bromo, fluoro, and hydroxyl substituents. The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. Although a specific calculated spectrum for the target molecule is unavailable, data for similar compounds like 4-Bromo-2-fluorobenzoic acid has been reported. chemicalbook.com

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants of a molecule in the gas phase. These constants are directly related to the molecule's moments of inertia and, therefore, its three-dimensional structure. Computational predictions of rotational constants are essential for guiding and interpreting microwave spectroscopy experiments. furman.edu

A study of this compound using microwave spectroscopy, supported by ab initio or DFT calculations, would definitively determine its gas-phase structure and conformational preferences. The analysis of the rotational spectrum would yield highly accurate rotational constants, which could then be compared with theoretical values to validate the computed geometry.

Reaction Mechanism Elucidation through Computational Modeling

No specific studies were found that computationally model the reaction mechanisms of this compound.

Transition State Analysis and Reaction Pathway Mapping

There is no available research detailing the transition state analysis or reaction pathway mapping for this specific compound.

Energy Profiles and Kinetic Parameters for Elementary Reactions

Detailed energy profiles and kinetic parameters for elementary reactions of this compound have not been reported in the searched literature.

Substituent Effects and Structure-Reactivity Relationships (SAR) through Computational Approaches

Specific computational SAR studies on this compound are not present in the available scientific literature.

Advanced Analytical and Spectroscopic Characterization of 6 Bromo 2 Fluoro 3 Hydroxybenzoic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 6-bromo-2-fluoro-3-hydroxybenzoic acid, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and for observing the fluorine atom in the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts of the two aromatic protons will be influenced by the neighboring substituents. Based on data from similar compounds like 3-hydroxybenzoic acid, where aromatic protons appear between 7.0 and 7.5 ppm chemicalbook.comspectrabase.com, and considering the deshielding effects of the bromine and fluorine atoms, the aromatic protons of the target molecule are predicted to be in a similar range. The protons of the carboxylic acid and hydroxyl groups are expected to appear as broad singlets at lower fields, typically above 10 ppm for the carboxylic acid and around 5-10 ppm for the phenolic hydroxyl, with their exact positions being concentration and solvent dependent. For instance, in 3-hydroxybenzoic acid, the carboxylic proton is observed around 12.9 ppm and the hydroxyl proton around 9.8 ppm in DMSO-d₆. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound will display seven distinct carbon signals. The carboxyl carbon will resonate at the downfield end of the spectrum, typically in the range of 165-175 ppm. The aromatic carbons will appear between 110 and 160 ppm, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JC-F). For comparison, the carboxyl carbon in 3-hydroxybenzoic acid appears at approximately 167 ppm. chemicalbook.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly useful for fluorinated compounds. The spectrum of this compound will show a singlet for the single fluorine atom. The chemical shift of this signal will be indicative of the electronic environment around the fluorine atom. In similar fluorinated aromatic compounds, the ¹⁹F chemical shifts can vary significantly depending on the nature and position of other substituents. researchgate.netnih.govresearchgate.netrsc.orgnih.gov For example, in derivatives of 2-fluorobenzoic acid, the fluorine signal can be influenced by intramolecular interactions.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (Aromatic) | 7.0 - 7.8 | Doublet | Two distinct signals for the two aromatic protons. |

| ¹H (Carboxyl) | > 10 | Broad Singlet | Position is solvent and concentration dependent. |

| ¹H (Hydroxyl) | 5 - 10 | Broad Singlet | Position is solvent and concentration dependent. |

| ¹³C (Carboxyl) | 165 - 175 | Singlet | |

| ¹³C (Aromatic) | 110 - 160 | Multiple Signals | Six distinct signals, one with C-F coupling. |

| ¹⁹F | Varies | Singlet | Chemical shift is dependent on the molecular environment. |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Hydrogen Bonding

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying functional groups and studying intermolecular interactions such as hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is expected for the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. The O-H stretching of the phenolic group will likely appear as a sharper band around 3200-3600 cm⁻¹. The C=O stretching of the carboxylic acid will give a strong absorption band in the range of 1680-1710 cm⁻¹, with its position influenced by conjugation and hydrogen bonding. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. For comparison, the IR spectrum of 3-hydroxybenzoic acid shows a broad O-H stretch and a C=O stretch at around 1670 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing mode, are often strong in Raman spectra and can be sensitive to substitution patterns. ias.ac.inaip.orgresearchgate.netnih.govias.ac.in For benzoic acid, the C=O stretch appears around 1650 cm⁻¹ in the Raman spectrum. researchgate.net The study of these vibrational modes can provide insights into the molecular structure and intermolecular interactions in the solid state.

Interactive Data Table: Expected IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Weak | Broadened due to hydrogen bonding. |

| O-H Stretch (Phenolic) | 3200 - 3600 | Weak | |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong | Position influenced by conjugation and H-bonding. |

| Aromatic C=C Stretch | 1450 - 1600 | Strong | Multiple bands expected. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, is expected to show absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the carboxyl, hydroxyl, bromo, and fluoro substituents will influence the position and intensity of these absorption bands. Generally, benzoic acid derivatives show a primary absorption band around 230 nm and a secondary band around 270-280 nm. The exact λmax values for this compound would need to be determined experimentally, but are expected to be in this region. msu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular weight of this compound is 234.99 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 235, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (M-17), a carboxyl group (M-45), and water (M-18). For this compound, fragmentation could also involve the loss of bromine or fluorine atoms. Predicted mass spectrometry data for the related compound 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid shows adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which can be expected for the target molecule as well. uni.lu

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation and quantification of this compound from reaction mixtures or as a pure substance.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like substituted benzoic acids. A reversed-phase HPLC method, using a C18 column, would be suitable for the separation of this compound. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. vu.edu.auresearchgate.nethelixchrom.comlongdom.orglongdom.org Gradient elution is often employed to achieve good separation of a range of related compounds. Detection is commonly performed using a UV detector, set at a wavelength where the analyte shows strong absorbance, likely around 230 nm or 254 nm.

Gas Chromatography (GC) can also be used for the analysis of benzoic acid derivatives, but it typically requires derivatization to increase the volatility of the acidic compound. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic protons into trimethylsilyl (B98337) ethers and esters. nih.govresearchgate.net The resulting derivative can then be analyzed by GC-MS, which provides both separation and mass spectrometric identification. nih.govresearchgate.nethmdb.ca

Interactive Data Table: Typical Chromatographic Conditions for the Analysis of Hydroxybenzoic Acids

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Gradient of Acetonitrile/Water with 0.1% Formic Acid | UV at 230 nm or 254 nm |

| GC-MS (after derivatization) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Helium | Mass Spectrometry (EI) |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like benzoic acid derivatives. helixchrom.comupb.ro For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govlibretexts.org In this method, the stationary phase is nonpolar (e.g., a C18 column), while the mobile phase is a more polar, aqueous-organic mixture. libretexts.org

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound can be precisely controlled by adjusting the composition of the mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or acetic acid). nih.govlibretexts.org The pH of the buffer is a critical parameter, as it influences the ionization state of the carboxylic acid and phenolic hydroxyl groups, thereby affecting the compound's polarity and retention. libretexts.org Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring exhibits strong absorbance. aarlab.com An HPLC-MS interface can also be employed for enhanced sensitivity and to gain structural information from the mass of the analyte. libretexts.org

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Enables gradient elution for efficient separation of the analyte from impurities. |

| Gradient | 5% B to 95% B over 15 min | Creates a polarity gradient to elute compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Maintains a constant flow for reproducible retention times. |

| Column Temp. | 30 °C | Ensures consistent selectivity and peak shape. |

| Detector | UV at 230 nm | Monitors the absorbance of the aromatic system for quantification. |

| Injection Vol. | 10 µL | Introduces a precise amount of the sample for analysis. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov Benzoic acids, including this compound, are generally non-volatile due to their high polarity and the hydrogen bonding capacity of the carboxylic acid and hydroxyl groups. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. ucdavis.eduresearchgate.net

The most common derivatization method is esterification, which converts the carboxylic acid group into an ester (e.g., a methyl ester) using reagents like BF₃ in methanol. nih.gov The hydroxyl group may also be derivatized, for instance, through silylation. Once derivatized, the compound can be introduced into the GC system, where it is vaporized and separated on a capillary column. The choice of column (e.g., a TR-5MS) depends on the polarity of the derivative. thermofisher.com Mass spectrometry (MS) is typically coupled with GC (GC-MS), serving as a highly sensitive and specific detector that provides both quantitative data and mass spectra for structural confirmation of the derivative. thermofisher.comresearchgate.net

Table 2: Representative GC-MS Method for the Analysis of a Volatile Derivative

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization | Methylation of the carboxylic acid group. | Increases volatility and thermal stability for GC analysis. |

| Column | TR-5MS (30 m x 0.25 mm, 0.25 µm film) | A nonpolar column suitable for separating a wide range of organic molecules. |

| Carrier Gas | Helium at 1.2 mL/min | Inert gas to carry the analyte through the column. |

| Injector Temp. | 280 °C | Ensures complete and rapid vaporization of the derivatized analyte. |

| Oven Program | 100°C (1 min), ramp to 300°C at 15°C/min | Separates compounds based on their boiling points and column interactions. |

| MS Detector | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum for identification. |

| Scan Range | 50-500 m/z | Detects a wide range of fragment ions for structural elucidation. |

Specialized Spectroscopic and Imaging Techniques

Beyond standard chromatography, specialized techniques are essential for probing the surface and interfacial properties of this compound, particularly when it is part of a thin film, monolayer, or functionalized surface.

Nanoscale Infrared Spectroscopy for Interfacial Chemistry

Nanoscale infrared spectroscopy, often performed using Atomic Force Microscopy-Infrared (AFM-IR), combines the chemical specificity of IR spectroscopy with the high spatial resolution of AFM. nih.govnih.gov This technique overcomes the diffraction limit of conventional IR spectroscopy, enabling chemical analysis at the nanometer scale. psu.edu In AFM-IR, a pulsed, tunable IR laser irradiates the sample, and the resulting localized photothermal expansion is detected by the AFM tip. researchgate.netattocube.com The magnitude of the cantilever's response is proportional to the IR absorption of the sample, generating a nanoscale IR spectrum. youtube.com

For this compound, AFM-IR can be used to investigate its behavior at interfaces. mdpi.com For example, it can map the chemical composition of self-assembled monolayers on a substrate, determine the orientation of the carboxylic acid headgroups, and study how the molecule coordinates with a surface. mdpi.comwikipedia.org This provides invaluable insight into the mechanistic details of surface functionalization and inhibition processes. mdpi.com

Table 3: Key Aspects of Nanoscale Infrared Spectroscopy Analysis

| Technique Feature | Description | Relevance to the Analyte |

|---|---|---|

| Spatial Resolution | Down to ~10 nm | Allows for the chemical imaging of individual domains or defects in a molecular layer. bruker.com |

| Chemical Specificity | Provides IR spectra comparable to far-field FTIR. researchgate.net | Enables identification of functional groups (C=O, O-H, C-Br, C-F) and their bonding states. |

| Surface Sensitivity | Capable of analyzing monolayer and sub-monolayer coverage. bruker.com | Ideal for studying the initial stages of surface assembly and interaction. |

| Measurement Mode | Tapping or contact mode. bruker.com | Tapping mode is gentler and suitable for soft materials or delicate molecular layers. bruker.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. phi.comcarleton.edu The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. phi.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated, which is characteristic of each element. ceriumlabs.com

When analyzing a surface functionalized with this compound, XPS can unequivocally identify the presence of bromine, fluorine, oxygen, and carbon. nih.gov Furthermore, small shifts in the binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of these elements. For example, XPS can distinguish between the carbon atoms in the aromatic ring, the carboxylic acid group (O=C-O), and any adventitious carbon contamination. semanticscholar.org This makes XPS a powerful tool for confirming the successful grafting of the molecule onto a surface and for investigating its chemical integrity. nih.gov

Table 4: Expected Core Level Binding Energies for Surface-Adsorbed this compound

| Element | Core Level | Approximate Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Bromine | Br 3d | ~70 eV | Confirms the presence of the bromo-substituent. |

| Carbon | C 1s | ~285 eV (C-C/C-H), ~286 eV (C-F/C-O), ~289 eV (O=C-O) | Differentiates between carbon atoms in different functional groups. |

| Oxygen | O 1s | ~532 eV (C=O), ~533 eV (C-O) | Distinguishes between oxygen in the carbonyl and hydroxyl/ether groups. |

Isotopic Analysis for Mechanistic Insights

Understanding the reaction pathways and degradation mechanisms of organic compounds often requires sophisticated analytical approaches that can track transformations at the atomic level.

Dual Compound Specific Isotope Analysis (CSIA)

Compound Specific Isotope Analysis (CSIA) is an analytical method that measures the stable isotopic ratios (e.g., ¹³C/¹²C, ²H/¹H, ⁸¹Br/⁷⁹Br) of individual compounds within a complex mixture. enviro.wikiniwa.co.nz During chemical or biological reactions, molecules containing heavier isotopes tend to react more slowly than those with lighter isotopes, a phenomenon known as the kinetic isotope effect. This leads to an enrichment of the heavier isotope in the remaining reactant pool. By measuring the change in the isotopic composition of a compound as it degrades, CSIA can provide powerful evidence for the occurrence of a transformation process and can help to elucidate the reaction mechanism. itrcweb.org

Dual isotope analysis, which involves plotting the isotopic enrichment of two different elements within the same molecule (e.g., δ¹³C versus δ⁸¹Br for this compound), offers even greater mechanistic resolution. itrcweb.org Different reaction mechanisms often have distinct, characteristic isotope effects for different elements. For instance, a reaction involving the cleavage of the C-Br bond would be expected to show a large bromine isotope effect, while a reaction targeting the carboxylic acid group might show a significant carbon isotope effect but a minimal bromine effect. By comparing the slopes of dual isotope plots, it is possible to distinguish between competing degradation pathways or to identify different sources of contamination in environmental studies. itrcweb.org

Table 5: Application of Dual Isotope Analysis for Mechanistic Studies

| Reaction Pathway | Expected Carbon Isotope Effect (δ¹³C) | Expected Bromine Isotope Effect (δ⁸¹Br) | Dual Isotope Plot Slope (Λ ≈ Δδ¹³C / Δδ⁸¹Br) |

|---|---|---|---|

| Pathway A: C-Br Bond Cleavage | Small to moderate | Large | Small |

| Pathway B: Decarboxylation | Large | Negligible | Large / Undefined |

| Pathway C: Ring Hydroxylation | Moderate | Small | Moderate |

Derivatization Strategies and Applications in Complex Chemical Synthesis

Functional Group Modifications and Interconversions

The reactivity of the carboxylic acid and phenolic hydroxyl groups allows for selective modifications, enabling the synthesis of a diverse array of derivatives.

Carboxylic Acid Functionalization (e.g., Esters, Amides)

The carboxylic acid moiety of 6-bromo-2-fluoro-3-hydroxybenzoic acid is readily converted into esters and amides, which are fundamental transformations in organic synthesis. Esterification is commonly achieved by reacting the carboxylic acid with an alcohol under acidic conditions. For instance, treatment with methanol in the presence of a catalytic amount of strong acid, such as hydrochloric acid or sulfuric acid, yields the corresponding methyl ester. nih.gov This reaction is often a preliminary step to either protect the carboxylic acid group or to modify its electronic and steric properties for subsequent reactions.

Amide formation is another key functionalization strategy. This is typically accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the desired amide. This method has been employed in the synthesis of biphenyl benzamide derivatives, where the amide linkage is a crucial component of the final molecular structure. rsc.org These ester and amide derivatives serve as important intermediates in the synthesis of more complex molecules. chemblink.com

Phenolic Hydroxyl Functionalization (e.g., Ethers)

The phenolic hydroxyl group offers another site for derivatization, most commonly through etherification. This is typically achieved by deprotonating the hydroxyl group with a suitable base, such as potassium carbonate or sodium hydride, to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide in a Williamson ether synthesis to form an ether. For example, 2,6-difluoro-3-hydroxybenzoic acid has been alkylated with 3-bromobenzyl bromide using potassium carbonate as the base to produce the corresponding ether derivative. rsc.org This functionalization is crucial for introducing new carbon chains and for protecting the hydroxyl group during subsequent synthetic steps. The electronic properties of the aromatic ring, influenced by the fluorine and bromine atoms, can affect the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide, thereby influencing reaction conditions.

Formation of Diverse Aromatic Frameworks

The bromine atom on the aromatic ring of this compound is a key handle for carbon-carbon bond formation, enabling the construction of more complex aromatic systems through cross-coupling reactions.

Construction of Biphenyl Derivatives and Related Biaryls

The synthesis of biphenyl and biaryl structures is a significant application of this compound, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org In this reaction, the bromine atom acts as a leaving group and is coupled with an organoboron reagent, such as a phenylboronic acid, in the presence of a palladium catalyst and a base. This methodology is highly efficient for creating a carbon-carbon bond between two aromatic rings.

Fluorinated biphenyl derivatives are of particular interest due to their applications in materials science, such as in liquid crystals, where the fluorine substitution can favorably alter physical properties like viscosity and dielectric anisotropy. The Suzuki-Miyaura coupling provides a versatile route to a wide range of substituted biphenyls by varying the boronic acid coupling partner. rsc.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Biphenyl derivative rsc.org |

Synthesis of Heterocyclic Compounds

The functional groups of this compound and its derivatives can be utilized in cyclization reactions to form various heterocyclic compounds. For instance, derivatives can be precursors for the synthesis of benzofurans or other oxygen-containing heterocycles through intramolecular cyclization reactions. The strategic placement of the hydroxyl group and a reactive side chain can facilitate ring closure. While direct examples starting from this compound are specific, the general principles of heterocyclic synthesis often involve the intramolecular reaction of functional groups on a benzene (B151609) ring. For example, substituted anilines can be used to synthesize quinoline derivatives. researchgate.net

Role as a Chemical Scaffold in Medicinal Chemistry Research

This compound serves as a valuable building block or scaffold in the design and synthesis of new therapeutic agents. acs.org Its substituted phenyl ring is a common structural motif in many biologically active compounds.

The ability to selectively modify the carboxylic acid, hydroxyl group, and the bromine atom allows for the systematic exploration of the chemical space around this core structure. This is a key strategy in structure-activity relationship (SAR) studies, where derivatives are synthesized to optimize biological activity and other pharmaceutically relevant properties. For example, the core structure can be elaborated into more complex molecules that act as enzyme inhibitors. rsc.org The synthesis of ansamitocin analogs, which have cytotoxic activity, has been achieved by feeding derivatives of 3-amino-5-hydroxybenzoic acid to cultures of Actinosynnema pretiosum. acs.org The halogenated hydroxybenzoic acid structure is recognized for its chemical versatility and biological relevance, making it a useful intermediate in pharmaceutical research. chemblink.com

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Bromobenzyl bromide |

| 2,6-Difluoro-3-hydroxybenzoic acid |

| Phenylboronic acid |

| Thionyl chloride |

| Oxalyl chloride |

| Potassium carbonate |

| Sodium hydride |

| Palladium tetrakis(triphenylphosphine) |

| 2-Iodo-4-nitrofluorobenzene |

| 2-Bromophenylboronic acid |

| Palladium(II) acetate (B1210297) |

| Triphenylphosphine |

Application in Agrochemical Research and Advanced Materials Development

Beyond pharmaceuticals, the unique chemical characteristics of this compound make it a valuable intermediate in the synthesis of next-generation agrochemicals and advanced materials.

Halogenated aromatic compounds are a cornerstone of the modern agrochemical industry, found in many leading herbicides, fungicides, and insecticides. Fluorine, in particular, is known to increase the biological efficacy of active ingredients. Substituted hydroxybenzoic acids and their derivatives are used as precursors for various agrochemicals, including esters with fungicidal properties and heterocyclic structures like benzoxazinones, which are recognized as a promising class of herbicides. nih.govnih.gov

The combination of bromine, fluorine, and hydroxyl groups on the this compound molecule makes it a plausible intermediate for creating novel, highly active agrochemicals. For example, it could be a precursor for synthesizing benzoxazinone derivatives that target key enzymes in weeds, such as dihydroxyacid dehydratase (DHAD). nih.gov The specific halogenation pattern can lead to compounds with improved efficacy, better crop selectivity, and favorable environmental profiles.

In the semiconductor industry, area-selective atomic layer deposition (AS-ALD) is a critical technique for fabricating patterned thin films with atomic-level precision. This process relies on the use of chemical inhibitors that form a self-assembled monolayer (SAM) on a surface to block the deposition of material in specific areas.

Recent research has identified small molecule carboxylates, particularly benzoic acid derivatives, as effective ALD inhibitors. Studies have shown that fluorinated benzoic acids can be superior ALD inhibitors. For instance, monolayers of fluorinated derivatives have been shown to effectively block the ALD growth of zinc oxide (ZnO) on cobalt surfaces for up to 25 cycles. The enhanced performance of fluorinated SAMs is attributed not to hydrophobicity but to the specific coordination chemistry at the interface. While this compound has not been specifically tested in published studies, its identity as a fluorinated benzoic acid derivative makes it a strong candidate for applications in this field.

Table 1: Research Findings on Benzoic Acid Derivatives as ALD Inhibitors

| Compound | Substrate | ALD Process | Key Finding |

|---|---|---|---|

| Benzoic Acid | Cobalt | ZnO | Can block ALD growth to a certain degree. |

| 4-Trifluoromethyl Benzoic Acid (TBA) | Cobalt | ZnO | Exhibits selective ALD inhibition, blocking growth for up to 25 cycles. |

Environmental Behavior and Degradation Pathways of Halogenated Benzoic Acid Derivatives

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a primary pathway for the removal of organic contaminants from the environment. The presence of halogens on the aromatic ring significantly influences the biodegradability of these compounds.

Microbial dehalogenation is a critical first step in the breakdown of halogenated organic compounds. This process involves the enzymatic removal of halogen substituents from the molecule. Reductive dehalogenation, where the halogen is replaced by a hydrogen atom, is a common mechanism under anaerobic conditions. asm.org Studies on brominated phenols and benzoic acids have shown that reductive dehalogenation is the initial step in their biodegradation. asm.orgnih.govasm.org The removal of the halogen makes the aromatic ring more susceptible to subsequent microbial attack and degradation. The position of the halogen on the aromatic ring can also influence the rate and feasibility of dehalogenation. nih.gov

Anaerobic degradation occurs in environments devoid of oxygen, such as sediments and certain subsurface soils. For halogenated benzoic acids, anaerobic conditions are often conducive to reductive dehalogenation. The rate of degradation can be influenced by the available electron acceptors. For instance, debromination rates for bromobenzoates have been observed to be higher under methanogenic conditions compared to sulfate-reducing or iron-reducing conditions. nih.govasm.org However, the degradation of bromobenzoate isomers often involves a significant lag period before commencement. asm.orgasm.org In contrast, some studies on fluorinated benzoic acids have shown that their degradation is more favorable under denitrifying conditions, with some strains of Pseudomonas capable of utilizing them as a growth substrate. researchwithrutgers.com

Factors Influencing Degradation Kinetics and Product Formation

Several factors can influence the rate at which 6-Bromo-2-fluoro-3-hydroxybenzoic acid degrades in the environment and the types of byproducts that are formed.

The degradation kinetics of benzoic acid derivatives are significantly affected by environmental conditions such as pH, temperature, and the presence of other substances. nih.gov For instance, the degradation of some benzoic acid derivatives is pH-dependent, with stability varying between acidic, neutral, and alkaline conditions. researchgate.net Temperature generally has a positive correlation with degradation rates, following the Arrhenius equation. nih.gov The presence of co-contaminants or other organic matter can also impact degradation, either by inhibiting microbial activity or by serving as a primary substrate, thus slowing the degradation of the target compound. The type and concentration of microbial populations are also key determinants of biotic degradation rates.

| Factor | Influence on Degradation | References |

| pH | Affects the chemical stability and microbial activity. Degradation rates can be higher or lower depending on the specific compound and conditions. | researchgate.netnih.gov |

| Temperature | Generally, an increase in temperature leads to an increase in the rate of both abiotic and biotic degradation. | nih.gov |

| Electron Acceptors | In anaerobic environments, the type of electron acceptor (e.g., nitrate (B79036), sulfate (B86663), iron) can significantly influence the rate and pathway of degradation. | nih.govasm.orgresearchwithrutgers.com |

| Microbial Population | The presence of specific microbial consortia capable of dehalogenation and aromatic ring cleavage is crucial for biotic degradation. | mdpi.com |

| Light (for photolysis) | The intensity and wavelength of light are critical for photolytic degradation. | sciensage.info |

| Oxidants | The concentration and type of oxidizing agents (e.g., ozone, hydroxyl radicals) determine the efficiency of oxidative degradation. | sciensage.info |

Influence of Environmental Parameters (e.g., pH, Temperature)

The degradation rates of halogenated aromatic compounds are known to be significantly affected by environmental parameters such as pH and temperature. For instance, the degradation of benzoic acid by Pseudomonas sp. has been shown to be optimal at a neutral pH of 7.0 and a temperature of 30°C. Deviations from these optimal conditions can lead to a significant decrease in the rate of degradation.